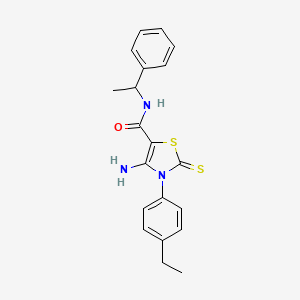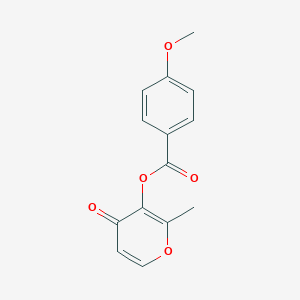![molecular formula C23H16BrCl2N3O2 B12146942 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B12146942.png)
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a bromophenyl group, as well as a phenol ring substituted with a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Amination: The amino group can be introduced via a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Phenol Substitution: The phenol ring can be substituted with the dichlorobenzyl group through an etherification reaction using a dichlorobenzyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, the presence of the bromophenyl and dichlorobenzyl groups suggests potential activity against certain types of cancer cells or pathogens.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The bromophenyl and dichlorobenzyl groups could facilitate binding to hydrophobic pockets in proteins, while the amino and phenol groups could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol: Similar structure but with a chlorine atom instead of bromine.
2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol: Similar structure but with a fluorine atom instead of bromine.
2-[2-Amino-5-(4-methylphenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol may confer unique properties such as increased hydrophobicity and potential for halogen bonding, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H16BrCl2N3O2 |
|---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H16BrCl2N3O2/c24-15-4-2-14(3-5-15)18-11-28-23(27)29-22(18)17-7-6-16(10-21(17)30)31-12-13-1-8-19(25)20(26)9-13/h1-11,30H,12H2,(H2,27,28,29) |
InChI Key |
HJUFZGSKZVYVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone](/img/structure/B12146869.png)
![2-methyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B12146876.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12146878.png)
![9-Bromo-2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12146887.png)
![2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12146895.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B12146902.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12146909.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146916.png)

![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12146930.png)

![Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate](/img/structure/B12146936.png)
![3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12146938.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146953.png)
